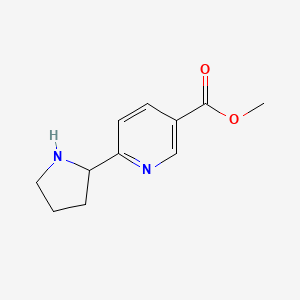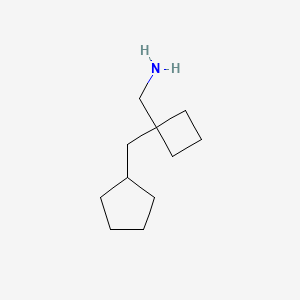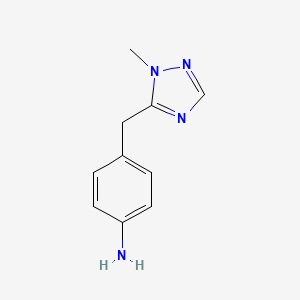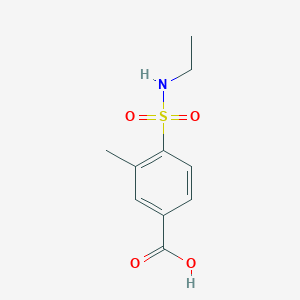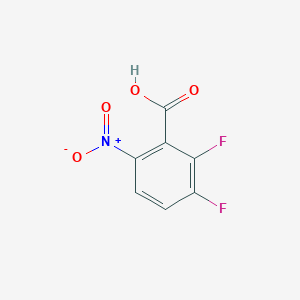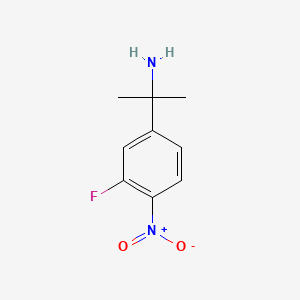
2-(3-Fluoro-4-nitrophenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-nitrophenyl)propan-2-amine is an organic compound that features a fluorine and nitro group attached to a phenyl ring, with a propan-2-amine substituent
Preparation Methods
The synthesis of 2-(3-Fluoro-4-nitrophenyl)propan-2-amine can be achieved through several routes. One common method involves the transaminase-mediated synthesis, which offers an environmentally friendly and efficient approach. This method uses immobilized whole-cell biocatalysts with transaminase activity to convert prochiral ketones into enantiopure amines . Another method involves classical synthetic routes such as reductive amination and nucleophilic substitution .
Chemical Reactions Analysis
2-(3-Fluoro-4-nitrophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(3-Fluoro-4-nitrophenyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-nitrophenyl)propan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
2-(3-Fluoro-4-nitrophenyl)propan-2-amine can be compared with other similar compounds such as:
2-(4-Fluorophenyl)propan-2-amine: This compound lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
2-(2-Fluorophenyl)propan-2-amine: The position of the fluorine atom affects the compound’s electronic properties and reactivity.
2-(3-Fluoro-4-methoxyphenyl)propan-2-amine:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H11FN2O2 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11FN2O2/c1-9(2,11)6-3-4-8(12(13)14)7(10)5-6/h3-5H,11H2,1-2H3 |
InChI Key |
TVGZZBJLGDIERH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)[N+](=O)[O-])F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


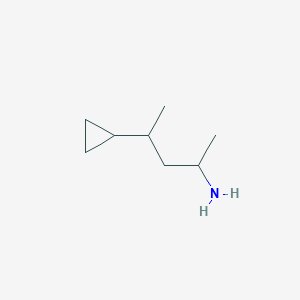
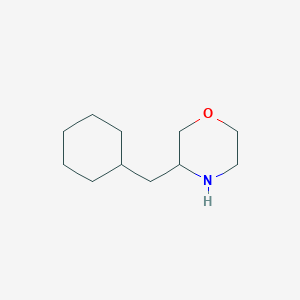
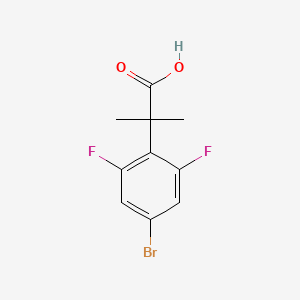
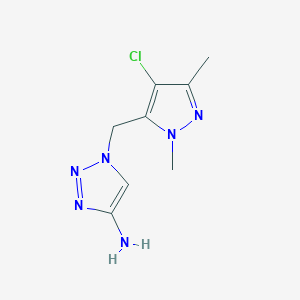

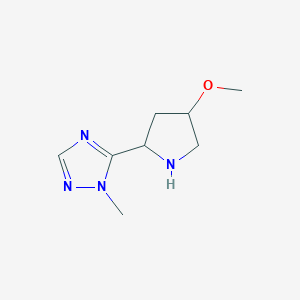
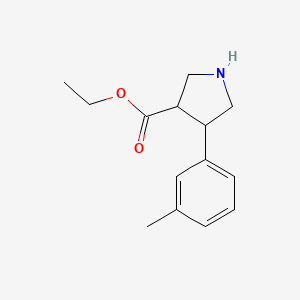
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)
